2-Pyrrolidin-1-ylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidin-1-ylpropanoic acid is a chemical compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
The primary targets of 2-Pyrrolidin-1-ylpropanoic acid are currently under investigation . As a biochemical used in proteomics research
Pharmacokinetics
Its molecular weight (14319) and formula (C7H13NO2) suggest that it could have reasonable bioavailability
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature and pH could potentially affect its stability and activity. It’s recommended to store the compound at room temperature , suggesting that it may be stable under these conditions.
Preparation Methods
The synthesis of 2-Pyrrolidin-1-ylpropanoic acid can be achieved through several methods. One common approach involves the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis to yield the desired product. Another method includes the cyclization of N-substituted amino acids under specific conditions .
Industrial production methods often involve the use of cost-effective and readily available starting materials. For instance, the preparation of pyrrolidine derivatives can be achieved through the 1,3-dipolar cycloaddition of nitrone with olefins, which provides a regio- and stereoselective route to the target compound .
Chemical Reactions Analysis
2-Pyrrolidin-1-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Pyrrolidin-1-ylpropanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Pyrrolidin-1-ylpropanoic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A lactam derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other pyrrolidine derivatives.
Properties
IUPAC Name |
2-pyrrolidin-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEBOIOLDSOIGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390101 |
Source
|
Record name | 2-pyrrolidin-1-ylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123912-78-7 |
Source
|
Record name | 2-pyrrolidin-1-ylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.